REACTION_SMILES
|
[CH3:4][O:5][c:6]1[cH:7][c:8]([NH:18][c:19]2[s:20][c:21]3[c:26]([n:27]2)[CH2:25][CH2:24][NH:23][CH2:22]3)[cH:9][cH:10][c:11]1-[n:12]1[cH:13][n:14][c:15]([CH3:17])[cH:16]1.[ClH:1].[ClH:2].[ClH:3].[F:28][c:29]1[cH:30][cH:31][c:32]([CH2:35][C:36](=[O:37])[OH:38])[cH:33][cH:34]1.[Na+:69].[O:39]=[CH:40][N:41]([CH3:42])[CH3:43].[OH-:68].[P-:44]([F:45])([F:46])([F:47])([F:48])([F:49])[F:50].[n:51]1([O:52][C:53]([N:54]([CH3:55])[CH3:56])=[N+:57]([CH3:58])[CH3:59])[c:60]2[cH:61][cH:62][cH:63][cH:64][c:65]2[n:66][n:67]1>>[CH3:4][O:5][c:6]1[cH:7][c:8]([NH:18][c:19]2[s:20][c:21]3[c:26]([n:27]2)[CH2:25][CH2:24][N:23]([C:36]([CH2:35][c:32]2[cH:31][cH:30][c:29]([F:28])[cH:34][cH:33]2)=[O:37])[CH2:22]3)[cH:9][cH:10][c:11]1-[n:12]1[cH:13][n:14][c:15]([CH3:17])[cH:16]1
|
Name
|
COc1cc(Nc2nc3c(s2)CNCC3)ccc1-n1cnc(C)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(Nc2nc3c(s2)CNCC3)ccc1-n1cnc(C)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)Cc1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C(On1nnc2ccccc21)=[N+](C)C
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(Nc2nc3c(s2)CN(C(=O)Cc2ccc(F)cc2)CC3)ccc1-n1cnc(C)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |